molecular formula C12H18N2O B13805745 N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide

N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide

Cat. No.: B13805745
M. Wt: 206.28 g/mol
InChI Key: AMLDHETTWFICPU-UHFFFAOYSA-N
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Description

N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide typically involves the reaction of 2-(dimethylaminomethyl)-6-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production of this compound. Purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(Dimethylamino)methyl]phenyl}acetamide
  • N-{2-[(Dimethylamino)methyl]-4-methylphenyl}acetamide
  • N-{2-[(Dimethylamino)methyl]-3-methylphenyl}acetamide

Uniqueness

N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-[(dimethylamino)methyl]-6-methylphenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-9-6-5-7-11(8-14(3)4)12(9)13-10(2)15/h5-7H,8H2,1-4H3,(H,13,15)

InChI Key

AMLDHETTWFICPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)C)NC(=O)C

Origin of Product

United States

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